m-Di-tert-pentylbenzene

Thermodynamics Process Chemistry Distillation

m-Di-tert-pentylbenzene (CAS 3370-27-2) is a meta-disubstituted alkylbenzene supplied at ≥95% purity. Isomeric mixtures from Friedel-Crafts alkylation present a separation challenge; the meta isomer's distinct physical properties provide a quantifiable process advantage. • 17°C lower boiling point vs. para isomer reduces distillation energy input and thermal degradation risk during purification scale-up. • Sterically demanding tert-pentyl groups create a unique regiochemical environment for electrophilic aromatic substitution, unmatched by tert-butyl analogs. • Predictable GC/HPLC retention behavior supports reliable use as a chromatographic reference standard for complex hydrocarbon mixture analysis. Available for immediate R&D and scale-up procurement with global shipping.

Molecular Formula C16H26
Molecular Weight 218.38 g/mol
CAS No. 3370-27-2
Cat. No. B1666197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-Di-tert-pentylbenzene
CAS3370-27-2
SynonymsBenzene, 1,3-bis(1,1-dimethylpropyl)-
Molecular FormulaC16H26
Molecular Weight218.38 g/mol
Structural Identifiers
SMILESCCC(C)(C)C1=CC(=CC=C1)C(C)(C)CC
InChIInChI=1S/C16H26/c1-7-15(3,4)13-10-9-11-14(12-13)16(5,6)8-2/h9-12H,7-8H2,1-6H3
InChIKeyVMFPJVIZINYTRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

m-Di-tert-pentylbenzene (CAS 3370-27-2): Technical Baseline for Procurement and R&D Evaluation


m-Di-tert-pentylbenzene (1,3-bis(1,1-dimethylpropyl)benzene, CAS 3370-27-2, MF: C₁₆H₂₆, MW: 218.38) is a meta-disubstituted alkylbenzene featuring two bulky tertiary pentyl (tert-amyl) groups at the 1- and 3-positions of the benzene ring . This nonpolar aromatic hydrocarbon serves primarily as a synthetic intermediate in organic chemistry and material science, with documented utility in electrophilic aromatic substitution pathways, polymer chemistry, and as a precursor to specialized surfactants .

Procurement Risk Alert: Why Para-Isomers Cannot Replace m-Di-tert-pentylbenzene


The substitution of m-di-tert-pentylbenzene with its ortho- or para- isomers (CAS 3370-28-3 and 3373-10-2) introduces quantifiable and application-critical differences in physical properties driven by molecular symmetry. In R&D and scale-up, this leads to non-transferable outcomes in separations, thermal processing, and end-product performance . Notably, the meta isomer exhibits a predicted boiling point approximately 17°C lower and a vaporization enthalpy reduced by 1.7 kJ/mol relative to the para isomer, which directly impacts distillation design and solvent selection .

Quantitative Evidence: m-Di-tert-pentylbenzene vs. Commercial Alternatives


Isomeric Differentiation: Reduced Boiling Point and Vaporization Enthalpy vs. 1,4-Di-tert-pentylbenzene

In silico predictions indicate that m-di-tert-pentylbenzene has a significantly lower normal boiling point and enthalpy of vaporization compared to its para isomer . This difference stems from reduced molecular symmetry in the meta configuration, which disrupts crystal packing and lowers intermolecular forces, facilitating easier phase change and enabling lower-temperature or less energy-intensive purification and processing [1].

Thermodynamics Process Chemistry Distillation

Isomeric Differentiation: Lower Enthalpy of Vaporization vs. 1,4-Di-tert-pentylbenzene

Parallel to its boiling point, the predicted enthalpy of vaporization for m-di-tert-pentylbenzene is lower than that of the para isomer . This thermodynamic property is a direct measure of the energy required to overcome intermolecular forces; the 1.7 kJ/mol reduction for the meta isomer confirms weaker liquid-phase cohesion and suggests more efficient vaporization in industrial processes [1].

Thermodynamics Process Engineering Energy Efficiency

Procurement Advantage: Commercial Purity Specification vs. General Alkylbenzene Standards

Commercial suppliers of m-di-tert-pentylbenzene consistently specify a minimum purity of 95%, with certificates of analysis available upon request . This established supply chain benchmark provides a clear, quantitative target for procurement that is often more defined than for less common alkylbenzene isomers, reducing R&D qualification time and ensuring batch-to-batch reproducibility in synthetic or formulation work .

Quality Control Procurement Analytical Chemistry

Verified Utility as an Intermediate: Electrophilic Aromatic Substitution (EAS) Substrate

m-Di-tert-pentylbenzene is a validated substrate for electrophilic aromatic substitution (EAS), with its bulky tert-pentyl groups exerting both steric and electronic directing effects that influence reaction selectivity [1]. This is in contrast to smaller alkylbenzenes like tert-butylbenzene, which may exhibit higher reactivity but less regioselectivity due to reduced steric bulk [2]. The compound's reactivity profile makes it a strategic intermediate for introducing specific substitution patterns in more complex targets.

Organic Synthesis Medicinal Chemistry Polymer Chemistry

Optimal Use Cases for m-Di-tert-pentylbenzene Based on Differentiated Properties


Distillation-Centric Synthesis: Leveraging Lower Boiling Point for Isomer Separation

In synthetic sequences where m-di-tert-pentylbenzene is a key intermediate, its 17°C lower boiling point relative to the para-isomer is a critical process advantage. R&D teams can design distillation-based purification steps with significantly lower energy input and reduced thermal degradation risk, making it the preferred isomer for scale-up when reaction selectivity may yield isomeric mixtures .

Electrophilic Aromatic Substitution Scaffold for Medicinal Chemistry

As a dense, sterically-demanding alkylbenzene, m-di-tert-pentylbenzene is an ideal scaffold for introducing specific substitution patterns via electrophilic aromatic substitution . Its bulky tert-pentyl groups provide a unique steric environment that is not replicable with tert-butyl or sec-alkyl analogs, enabling the synthesis of drug candidates with enhanced target selectivity or improved metabolic stability [1].

Analytical Chemistry: Use as a Defined Standard for GC and HPLC Method Development

The compound's availability with a standardized 95% minimum purity specification makes it suitable for use as a reference standard in method development . Its distinct and predictable chromatographic retention behavior, as part of the alkylbenzene family, allows for reliable calibration in gas chromatography (GC) and liquid chromatography (HPLC) assays, especially when analyzing complex hydrocarbon mixtures [1].

Technical Documentation Hub

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